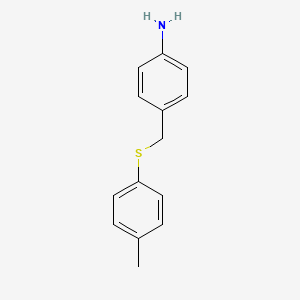
p-Toluidine, alpha-(p-tolylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of aniline, where the aniline ring is substituted with a sulfanylmethyl group attached to a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanylmethyl]aniline typically involves the reaction of 4-methylbenzenethiol with formaldehyde and aniline. The reaction proceeds through the formation of a thioether linkage between the 4-methylphenyl group and the aniline ring. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack of the thiol on the formaldehyde, followed by the addition of aniline .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Methylphenyl)sulfanylmethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Aplicaciones Científicas De Investigación
4-[(4-Methylphenyl)sulfanylmethyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-[(4-Methylphenyl)sulfanylmethyl]aniline involves its interaction with various molecular targets. The sulfanylmethyl group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The aniline ring can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Methylphenyl)sulfanyl]aniline: Similar structure but lacks the methylene bridge.
4-Methylbenzenethiol: Contains the thiol group but lacks the aniline ring.
Aniline: The parent compound without any substituents.
Uniqueness
4-[(4-Methylphenyl)sulfanylmethyl]aniline is unique due to the presence of both the sulfanylmethyl group and the aniline ring, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
54306-13-7 |
|---|---|
Fórmula molecular |
C14H15NS |
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
4-[(4-methylphenyl)sulfanylmethyl]aniline |
InChI |
InChI=1S/C14H15NS/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9H,10,15H2,1H3 |
Clave InChI |
SDGPGFLEUFXPCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)


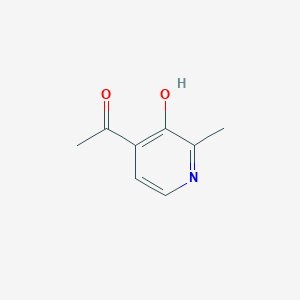
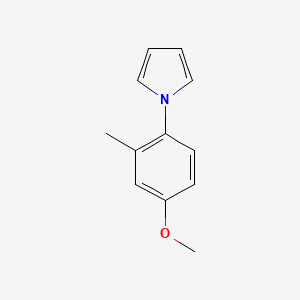
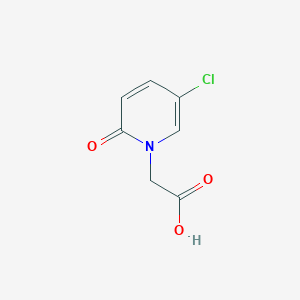
![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)
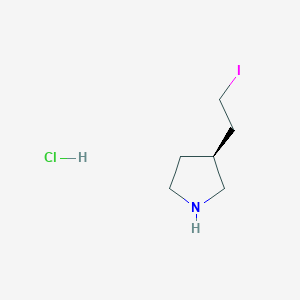
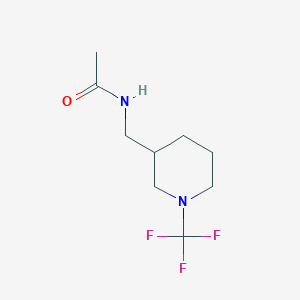

![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)



